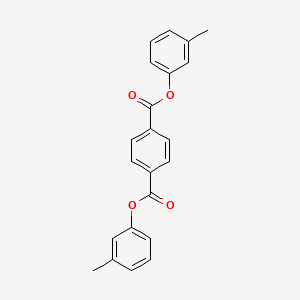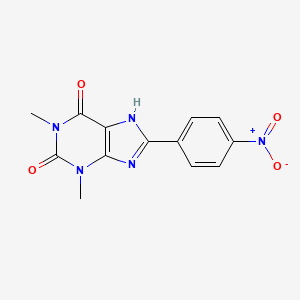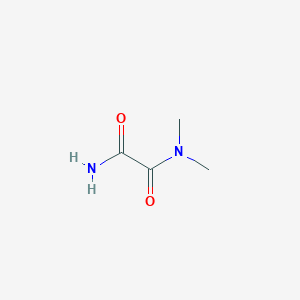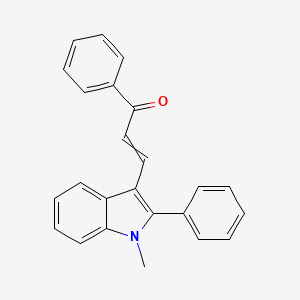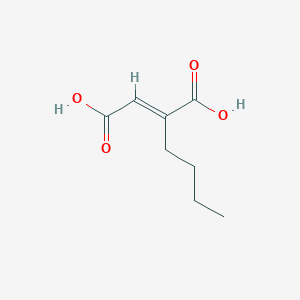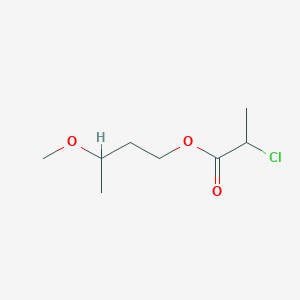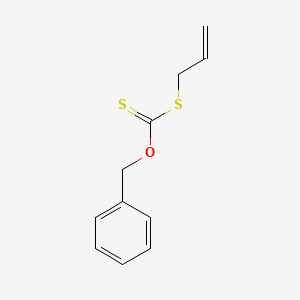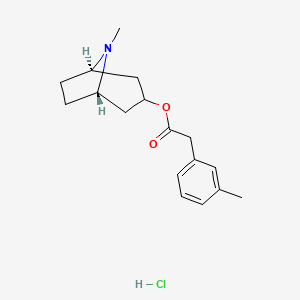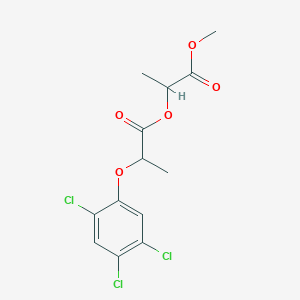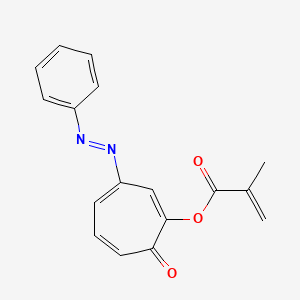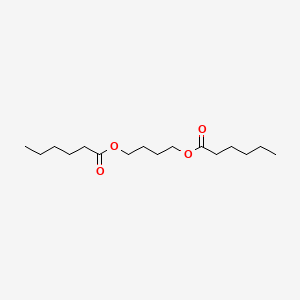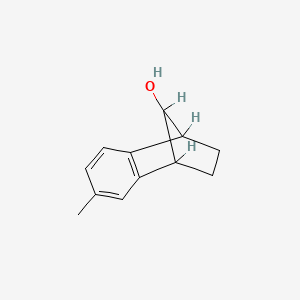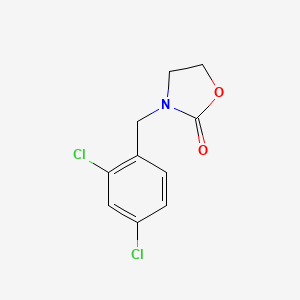
3-(2,4-Dichlorobenzyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorobenzyl)-1,3-oxazolidin-2-one is an organic compound that features a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorobenzyl)-1,3-oxazolidin-2-one typically involves the reaction of 2,4-dichlorobenzyl chloride with oxazolidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorobenzyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of benzyl alcohol derivatives.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxazolidinone derivatives with various functional groups.
Reduction: Benzyl alcohol derivatives.
Substitution: Compounds with different substituents on the benzyl group.
Scientific Research Applications
3-(2,4-Dichlorobenzyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorobenzyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, leading to the inhibition of certain biological processes. For example, its antimicrobial activity is thought to be due to the disruption of bacterial cell wall synthesis, which is facilitated by the oxazolidinone ring.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Shares the 2,4-dichlorobenzyl group but lacks the oxazolidinone ring.
2,4-Dichlorobenzonitrile: Contains the 2,4-dichlorobenzyl group with a nitrile functional group instead of the oxazolidinone ring.
Uniqueness
3-(2,4-Dichlorobenzyl)-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
6317-29-9 |
|---|---|
Molecular Formula |
C10H9Cl2NO2 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9Cl2NO2/c11-8-2-1-7(9(12)5-8)6-13-3-4-15-10(13)14/h1-2,5H,3-4,6H2 |
InChI Key |
OXHZINZOTPSUJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
